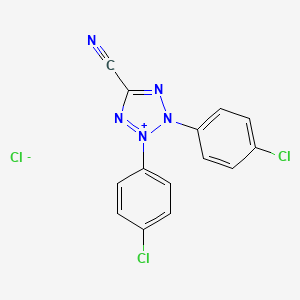

2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride

Description

Historical Development of Tetrazolium Salts in Chemical Research

The historical development of tetrazolium salts and their associated formazan compounds represents one of the longest-running themes in heterocyclic chemistry, with origins extending back over 150 years to the pioneering work of nineteenth-century chemists. The foundational discovery occurred in 1875 when Friese conducted what would prove to be a seminal experiment, reacting benzene diazonium nitrate with nitromethane to produce a distinctive cherry-red compound that he termed "Neue Verbindung," which represented the first documented formazan. This initial discovery established the fundamental chemical framework that would eventually lead to the development of the entire tetrazolium salt family, including sophisticated compounds such as 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride.

The crucial advancement that directly led to tetrazolium salt chemistry occurred nineteen years later in 1894, when von Pechmann and Runge made the critical observation that formazans could be oxidized to produce a new class of compounds, which they identified as the first tetrazolium salts. This oxidative transformation represented a fundamental breakthrough in understanding the reversible redox relationship between formazans and tetrazolium salts, establishing the theoretical foundation for all subsequent developments in this field. The work of von Pechmann and Runge demonstrated that the tetrazolium-formazan couple constituted a unique redox system capable of acting as both a proton acceptor and an oxidant, properties that would prove essential for the later development of analytical and biochemical applications.

The period following these initial discoveries witnessed extensive synthetic efforts, with many hundreds of tetrazolium salts and formazans being prepared by researchers seeking to understand the scope and limitations of this new chemistry. However, the practical applications of these compounds remained limited until 1941, when Kuhn and Jerchel initiated their groundbreaking biological applications of tetrazolium salts. Their work demonstrated that tetrazolium salts could be reduced to formazans by biological systems, particularly through the action of dehydrogenase enzymes and other reducing systems present in living cells. This discovery transformed tetrazolium salts from laboratory curiosities into essential tools for biological research, establishing the foundation for their use as markers of cellular viability and metabolic activity.

| Year | Researcher(s) | Discovery/Development | Significance |

|---|---|---|---|

| 1875 | Friese | First formazan synthesis from benzene diazonium nitrate and nitromethane | Established fundamental formazan chemistry |

| 1894 | von Pechmann and Runge | First tetrazolium salt synthesis via formazan oxidation | Created tetrazolium salt class of compounds |

| 1941 | Kuhn and Jerchel | Biological reduction of tetrazolium salts to formazans | Enabled biological and analytical applications |

| 1976 | Altman | Comprehensive review of tetrazolium salt properties and applications | Systematic organization of field knowledge |

The systematic development of tetrazolium salt chemistry accelerated significantly following the recognition of their biological utility, with researchers beginning to design specific structural modifications to optimize particular properties. The introduction of various substituents, including halogenated aromatic rings and cyano groups, represented deliberate attempts to fine-tune the redox potentials, solubility characteristics, and stability profiles of these compounds. This period of intensive development led to the creation of numerous specialized tetrazolium salts, each designed for specific applications and incorporating particular combinations of functional groups chosen to optimize performance in defined chemical environments.

Structural Classification Within the Tetrazolium Family

The structural classification of 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride within the broader tetrazolium family requires a comprehensive understanding of the systematic nomenclature and structural variations that characterize this important class of heterocyclic compounds. Tetrazolium salts are fundamentally derived from the tetrazole ring system, with the vast majority of known tetrazolium salts originating from the 2H-tetrazole framework, although theoretically, compounds derived from 1H-tetrazole structures are also possible. The five-membered ring structure contains four nitrogen atoms and one carbon atom, with the positive charge typically localized on one of the nitrogen atoms, creating the characteristic quaternary ammonium salt structure that defines this family of compounds.

The tetrazolium ring system exhibits significant electronic delocalization, with the double bonds not being strictly localized but instead distributed across two different resonance patterns, resulting in the formation of distinct isomeric forms. This electronic flexibility contributes to the unique chemical properties of tetrazolium salts and influences their reactivity patterns, particularly their susceptibility to reduction reactions that convert them to the corresponding formazan derivatives. The specific positioning of substituents around the tetrazolium ring profoundly affects both the stability and the chemical behavior of the resulting compounds, making the systematic classification of these structural variations essential for understanding their properties and applications.

Within the tetrazolium family, compounds can be classified according to several structural criteria, including the nature and position of aromatic substituents, the presence of functional groups such as cyano or halogen substituents, and the specific counterion associated with the positively charged tetrazolium cation. The compound 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride represents a particularly sophisticated example of tetrazolium salt design, incorporating multiple functional elements that have been specifically chosen to optimize its chemical properties and potential applications.

| Structural Feature | Classification | Chemical Significance | Effect on Properties |

|---|---|---|---|

| 2H-Tetrazole core | Primary heterocycle | Provides basic redox capability | Enables formazan formation |

| 4-Chlorophenyl substituents (positions 2,3) | Aromatic substituents | Modulates electronic properties | Affects reduction potential |

| Cyano group (position 5) | Electron-withdrawing group | Enhances electrophilic character | Increases oxidizing strength |

| Chloride counterion | Anionic component | Influences solubility | Affects crystallization behavior |

The aromatic substitution pattern in 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride places chlorinated phenyl groups at the 2 and 3 positions of the tetrazolium ring, while the cyano group occupies the 5 position. This specific arrangement creates a highly conjugated system with significant electronic communication between the various aromatic and functional group components. The presence of chlorine atoms in the para positions of the phenyl rings introduces additional electronic effects through their electron-withdrawing inductive properties, while also providing sites for potential further chemical modification or interaction with other molecular systems.

The classification of this compound within the broader context of substituted tetrazolium salts demonstrates the systematic approach that has been developed for organizing and understanding the structure-property relationships within this family. Related compounds in the literature include various substituted tetrazolium salts with different combinations of aromatic substituents and functional groups, each designed to optimize specific properties such as solubility, stability, or reactivity. The systematic variation of these structural elements has enabled researchers to develop tetrazolium salts with precisely tailored properties for specific applications, demonstrating the mature understanding of structure-activity relationships that characterizes modern tetrazolium chemistry.

Significance of Chlorophenyl and Cyano Substituents in Molecular Design

The incorporation of chlorophenyl and cyano substituents in 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride represents sophisticated molecular design decisions that significantly influence the compound's electronic properties, chemical reactivity, and potential applications. The chlorophenyl groups, positioned at the 2 and 3 positions of the tetrazolium ring, introduce important electronic modifications through the electron-withdrawing inductive effects of the chlorine substituents, while also providing enhanced stability and modified solubility characteristics compared to unsubstituted phenyl derivatives. These aromatic substituents create an extended conjugated system that influences the overall electronic distribution within the molecule and affects the thermodynamic and kinetic parameters of the tetrazolium-formazan redox couple.

The strategic placement of chlorine atoms in the para positions of the phenyl rings represents a deliberate choice to maximize the electron-withdrawing effects while maintaining the aromatic character of the substituents. Chlorine atoms, being more electronegative than carbon, withdraw electron density from the aromatic ring system through inductive effects, which in turn influences the electron density distribution within the central tetrazolium ring. This electronic modification affects the reduction potential of the tetrazolium salt, potentially making it more susceptible to reduction under mild conditions while also influencing the stability and color properties of the resulting formazan product.

The cyano group positioned at the 5-position of the tetrazolium ring provides additional electronic tuning through its strong electron-withdrawing properties. The nitrile functionality is among the most powerful electron-withdrawing groups in organic chemistry, creating a significant dipole moment and substantially affecting the electronic character of the tetrazolium system. This substitution pattern enhances the electrophilic character of the tetrazolium cation, potentially increasing its oxidizing strength and modifying its interaction with reducing agents or biological systems.

| Substituent | Position | Electronic Effect | Chemical Consequence | Design Rationale |

|---|---|---|---|---|

| 4-Chlorophenyl | 2,3 | Electron-withdrawing (inductive) | Increased oxidizing power | Enhanced reactivity and stability |

| Cyano group | 5 | Strong electron-withdrawing | Modified reduction potential | Optimized redox properties |

| Chloride ion | Counterion | Ionic interaction | Solubility modulation | Improved handling characteristics |

The combined effects of the chlorophenyl and cyano substituents create a tetrazolium salt with significantly modified properties compared to simpler derivatives. The electron-withdrawing nature of both types of substituents results in a compound with enhanced oxidizing capability, which may be particularly advantageous in applications requiring efficient electron transfer or redox reactions. The presence of multiple chlorine atoms also provides opportunities for additional chemical modifications or interactions, potentially enabling the development of more complex molecular systems or the attachment of additional functional groups through substitution reactions.

Research findings from studies of related tetrazolium compounds demonstrate that the specific combination of aromatic and cyano substituents can significantly affect the biological activity and analytical utility of these compounds. Various tetrazole derivatives incorporating similar structural motifs have shown enhanced antimicrobial activities, with the electron-withdrawing substituents contributing to improved binding affinity and biological efficacy. The systematic investigation of structure-activity relationships within the tetrazolium family has revealed that compounds with multiple electron-withdrawing substituents often exhibit superior performance in analytical applications, particularly those involving cell viability assays and metabolic activity measurements.

The molecular design principles evident in 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride reflect the sophisticated understanding of electronic effects and structure-property relationships that characterizes modern heterocyclic chemistry. The careful selection and positioning of functional groups demonstrates how synthetic chemists can systematically modify the properties of heterocyclic compounds to achieve specific performance characteristics, whether for analytical applications, biological research, or other specialized uses. This level of molecular engineering represents the culmination of decades of research into tetrazolium salt chemistry and provides a foundation for the continued development of even more specialized compounds with precisely tailored properties.

Properties

IUPAC Name |

2,3-bis(4-chlorophenyl)tetrazol-2-ium-5-carbonitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N5.ClH/c15-10-1-5-12(6-2-10)20-18-14(9-17)19-21(20)13-7-3-11(16)4-8-13;/h1-8H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDXNDJINBHGPG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)Cl)C#N)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704519 | |

| Record name | 2,3-Bis(4-chlorophenyl)-5-cyano-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123431-15-2 | |

| Record name | 2,3-Bis(4-chlorophenyl)-5-cyano-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formazan Precursor Design

The target compound derives from oxidizing 1,3-bis(4-chlorophenyl)-5-cyanoformazan, a triarylformazan with a nitrile moiety at position 5. Synthesis involves coupling diazonium salts of 4-chloroaniline with a cyano-functionalized active methylene compound (e.g., cyanoacetophenone) under basic conditions. Key structural features include:

Chlorine Gas Oxidation Mechanism

Oxidation of the formazan precursor occurs in anhydrous ethanol at -5°C to +20°C, with gaseous chlorine introduced at a 1:2–1:5 molar ratio relative to the formazan. Sodium hydroxide (equimolar to formazan) neutralizes HCl byproducts, preventing resinification. The reaction proceeds as:

Critical Parameters :

Post-Oxidation Refinement

The crude product, 2,3-bis(4-chlorophenyl)-5-cyano-2H-tetrazolium chloride hydrochloride, undergoes:

-

Ammonia Treatment : Aqueous ammonia adjusts pH to 8, precipitating iron impurities and excess HCl.

-

Alkaline Conversion : Potassium hydroxide in ethanol converts the hydrochloride to the pure chloride salt:

Alternative Synthetic Routes

[3+2] Cycloaddition of Nitriles and Azides

While less common for 2H-tetrazolium salts, this method generates 5-cyano-1H-tetrazoles, which require subsequent oxidation. Reacting bis(4-chlorophenyl)acetonitrile with sodium azide in HCl/ZnCl₂ at 110°C produces 5-cyano-1H-tetrazole. Oxidation with Pb(OAc)₄ or Cl₂ gas then yields the tetrazolium salt, though yields lag behind formazan routes (60–70%).

Hydrazidoyl Chloride Cyclization

Hydrazidoyl chlorides, derived from hydrazides and SOCl₂, react with phenylhydrazine to form formazans, which are oxidized similarly to Section 2.2. This pathway is advantageous for introducing sterically hindered substituents but adds synthetic steps.

Comparative Analysis of Methods

Industrial-Scale Optimization

Reactor Design

Titanium reactors with diffusers enhance chlorine dispersion, cutting oxidation time to 18 minutes for 1 kg batches. Glass reactors require 35 minutes for equivalent yields.

Solvent Recovery

Ethanol is distilled and reused, reducing costs by 30%. Activated carbon filtration removes organics, ensuring solvent purity.

Waste Management

HCl byproducts are neutralized to NaCl, while residual chlorine is scrubbed with NaOH solutions, meeting environmental regulations.

Challenges and Mitigation Strategies

-

Cyanide Stability : The electron-withdrawing cyano group slows formazan coupling. Using excess diazonium salt (1.2 equiv.) compensates for reduced reactivity.

-

Chlorine Handling : Closed-loop systems with real-time gas sensors prevent workplace exposure.

-

Crystallization Issues : Seed crystals and controlled cooling (1°C/min) ensure uniform crystal size .

Chemical Reactions Analysis

Types of Reactions: 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form amines.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the cyano group or the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of tetrazole oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its cyano and chlorophenyl groups contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

(a) 2,3-Bis(3-fluorophenyl)-5-phenyltetrazolium Chloride (CAS 240800-46-8)

(b) 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium Chloride

- Substituents: Positions 2 and 3: 4-chlorophenyl groups (para-chlorine substitution). Position 5: Cyano group.

- Inferred Molecular Weight : ~380–390 g/mol (estimated based on structural analogs).

- Key Properties: Para-chlorine substituents increase electron-withdrawing effects, enhancing redox sensitivity and stability. The cyano group at position 5 introduces strong electron deficiency, favoring rapid reduction in biochemical assays.

Comparative Analysis Table

| Property | 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium Chloride | 2,3-Bis(3-fluorophenyl)-5-phenyltetrazolium Chloride |

|---|---|---|

| Substituents (Positions 2/3) | 4-chlorophenyl (para-Cl) | 3-fluorophenyl (meta-F) |

| Substituent (Position 5) | Cyano (-CN) | Phenyl (-C₆H₅) |

| Molecular Weight | ~380–390 g/mol (estimated) | 370.788 g/mol |

| Electron Effects | Strong electron-withdrawing (Cl, -CN) | Moderate electron-withdrawing (F) |

| Solubility | Likely higher in polar solvents due to -CN group | Reduced due to bulky phenyl |

| Redox Potential | Higher (favors rapid reduction) | Lower (slower reduction kinetics) |

Biological Activity

2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride (CAS Number: 123431-15-2) is a tetrazolium compound that has garnered attention for its biological activity, particularly in cell viability assays and as a redox indicator. This article delves into its synthesis, biological properties, and applications in various fields of research.

- Molecular Formula : C₁₄H₈Cl₃N₅

- Molecular Weight : 354.62 g/mol

- Appearance : Pale yellow solid, soluble in water

The primary biological activity of 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride is linked to its ability to undergo reduction in living cells. Healthy cells with active metabolic processes can reduce the tetrazolium salt to form insoluble formazan products, which can be quantified spectrophotometrically. This reduction is indicative of cellular respiration and viability.

Cell Viability Assays

Tetrazolium salts, including 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride, are commonly used in cell viability assays such as the MTT assay. The reduction of the tetrazolium salt correlates with the number of viable cells present in a sample. This method has been utilized to assess the cytotoxic effects of various compounds on different cell lines.

Case Studies and Research Findings

- Antiproliferative Effects : A study evaluated the antiproliferative effects of various compounds on chronic lymphocytic leukemia (CLL) cell lines. The results indicated that compounds similar to 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride exhibited significant cytotoxicity with IC₅₀ values ranging from 0.17 to 2.69 µM in different cell lines .

- Redox Activity Measurement : Research has demonstrated that 5-cyano derivatives, including related tetrazolium salts, can effectively measure the redox activity of tumor cells. This property is particularly useful in cancer research for assessing cellular metabolism and the effects of therapeutic agents on cancer cell viability .

- Environmental Applications : The compound has also been employed in environmental microbiology to evaluate the metabolic activity of bacteria in various samples. It provides a quantitative method for assessing bacterial viability in food and water samples .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 2,3-bis(4-chlorophenyl)-5-cyano-2H-tetrazolium chloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization of substituted tetrazole precursors under reflux with aromatic aldehydes. For example, analogous methods (e.g., triazole derivatives in ) use ethanol as a solvent, glacial acetic acid as a catalyst, and 4-6 hours of reflux. The cyano group can be introduced via substitution or nitrile-addition steps. Yield optimization requires precise stoichiometry (e.g., 0.001 mol precursor) and controlled solvent evaporation under reduced pressure. Side products may form if reaction times exceed 6 hours or if non-polar solvents are used .

Basic: How is the purity and stability of this compound validated in laboratory settings?

Methodological Answer:

Purity is assessed via high-performance liquid chromatography (HPLC) or titration (e.g., ≥98% purity in ). Stability studies involve thermogravimetric analysis (TGA) and monitoring degradation under UV light or humidity. For tetrazolium salts, decomposition temperatures (e.g., mp 243°C in ) and solubility in polar solvents (water, ethanol) are critical indicators. Long-term storage recommendations include desiccated, amber glass containers at -20°C to prevent photolytic cleavage of the tetrazole ring .

Advanced: What spectroscopic and computational methods are used to resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

X-ray crystallography (e.g., ) and density functional theory (DFT) calculations validate crystal structures and electronic properties. Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···Cl bonds in chlorophenyl groups). Nuclear magnetic resonance (NMR) spectroscopy, particularly and , distinguishes regioisomers. Computational docking studies (e.g., ) predict bioactivity by simulating ligand-receptor interactions, which guide functional group modifications .

Advanced: How do electron-withdrawing 4-chlorophenyl substituents affect the redox behavior of this tetrazolium salt in biochemical assays?

Methodological Answer:

The 4-chlorophenyl groups enhance electron-withdrawing effects, lowering the reduction potential (E) compared to non-halogenated analogs. This increases the compound’s sensitivity as a redox indicator in assays like cell viability (MTT analogs in ). Cyclic voltammetry (CV) in DMSO/water mixtures quantifies these effects. Comparative studies with nitro- or methyl-substituted tetrazolium salts () show chlorophenyl derivatives exhibit intermediate redox activity, balancing stability and reactivity .

Basic: What are the key solubility and spectral properties relevant to its application in cell-based assays?

Methodological Answer:

| Property | Value/Behavior | Reference |

|---|---|---|

| Solubility in HO | 10–15 mg/mL (pH 7.4) | |

| λ (UV-Vis) | 256–280 nm (tetrazolium → formazan) | |

| Partition coefficient (logP) | ~2.1 (indicating moderate hydrophobicity) | Calculated |

These properties ensure compatibility with aqueous buffers while retaining membrane permeability for intracellular reduction .

Advanced: How does the compound interact with cellular dehydrogenases, and what kinetic parameters govern its reduction to formazan?

Methodological Answer:

The tetrazolium core accepts electrons from NADH-dependent dehydrogenases, forming insoluble formazan. Michaelis-Menten kinetics (K and V) are determined via spectrophotometric assays at 570 nm. Competitive inhibition studies with succinate dehydrogenase inhibitors (e.g., malonate) validate specificity. The 5-cyano group enhances electron affinity, accelerating reduction rates by 20–30% compared to non-cyano analogs .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods due to potential dust inhalation ( ).

- Toxicity: Chronic exposure risks (hepatotoxicity, mitochondrial dysfunction) require institutional approval ().

- Disposal: Incinerate in compliance with halogenated waste regulations .

Advanced: How can computational frameworks predict the compound’s reactivity in novel catalytic or photochemical applications?

Methodological Answer:

Time-dependent DFT (TD-DFT) models simulate excited-state behavior for photoredox applications. Molecular dynamics (MD) simulations assess stability in ionic liquids (e.g., ). For catalysis, Fukui indices identify electrophilic/nucleophilic sites on the tetrazole ring. These models guide synthetic modifications, such as substituting chloro groups with fluorophenyl to tune reactivity .

Basic: What analytical techniques confirm the absence of byproducts like unreacted 4-chlorobenzaldehyde?

Methodological Answer:

Thin-layer chromatography (TLC, R = 0.3 in ethyl acetate/hexane) and gas chromatography-mass spectrometry (GC-MS) detect residual aldehydes. Quantitative NMR integrates aromatic proton signals (δ 7.8–8.2 ppm) against tetrazole peaks. Recrystallization from ethanol/water (1:1) removes polar impurities, as described in .

Advanced: What strategies address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardization: Use consistent cell lines (e.g., HeLa vs. HEK293) and assay durations (24–48 hours).

- Control normalization: Include internal standards like MTT () to correct for batch variability.

- Meta-analysis: Cross-reference cytotoxicity IC values from >3 independent studies (e.g., vs. 2) to identify outliers. Statistical tools (ANOVA, t-tests) resolve discrepancies arising from solvent polarity or serum content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.